Amiprofos-methyl
Overview
Description
Amiprofos-methyl is an organophosphate herbicide known for its selective action against weeds. It is primarily used in agricultural settings to control unwanted vegetation in crops such as maize. The compound is characterized by its ability to inhibit microtubule polymerization in plant cells, which disrupts cell division and growth .
Mechanism of Action
Amiprofos-methyl, also known as Amiprofos methyl or APM, is a phosphoric amide herbicide . This compound has a significant impact on plant growth and development, and its mechanism of action is multifaceted, involving several biochemical pathways and processes.
Target of Action
The primary target of this compound is the tubulin in plants . Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cell’s cytoskeleton. They play a crucial role in maintaining cell shape, enabling intracellular transport, and facilitating cell division .
Mode of Action
This compound acts by inhibiting the polymerization of tubulin , thereby disrupting the formation of microtubules . This inhibition is dose-dependent and reversible . It’s important to note that the anti-tubulin effects of this compound are specific to plants, as it has no effect on bovine brain tubulin polymerization .
Biochemical Pathways
By inhibiting tubulin polymerization, this compound disrupts the normal functioning of the cytoskeleton, which in turn affects various cellular processes. For instance, it can decrease root and shoot length in barley (H. vulgare) and inhibit calcium accumulation in corn mitochondria . It also induces a 3-fold increase in the rate of calcium efflux from rat liver mitochondria .
Pharmacokinetics
Its solubility in various solvents such as dmf, dmso, and ethanol has been reported . These properties can influence the compound’s bioavailability and its overall effectiveness as a herbicide.
Result of Action
The inhibition of tubulin polymerization by this compound leads to a disruption in cell division and growth, resulting in decreased root and shoot length in plants . It also affects calcium dynamics within cells, which can have various downstream effects on cellular processes .
Biochemical Analysis
Biochemical Properties
Amiprofos-methyl plays a significant role in biochemical reactions. It is known to inhibit the polymerization of tubulin, a globular protein that is a key component of the cytoskeleton . This interaction with tubulin disrupts the formation of microtubules, which are essential for various cellular processes including cell division and intracellular transport .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It has been observed to reversibly decrease the root and shoot length of H. vulgare, a model plant species . This compound also inhibits the in vitro polymerization of Rosa tubulin in a dose-dependent manner . At a concentration of 0.1 μM, this compound completely inhibits tubulin polymerization in Hemanthus endosperm cells .
Molecular Mechanism
The mechanism of action of this compound is primarily through its interaction with tubulin. It competitively inhibits the binding of other molecules to tubulin, thereby preventing the polymerization of tubulin into microtubules . This disruption of microtubule dynamics can lead to a variety of effects at the cellular level, including changes in cell shape and impaired cell division .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in plant cell suspension cultures sensitive to this herbicide, concentrations of 1 to 3 μM this compound completely depolymerized both cortical and mitotic microtubule arrays within 1 hour . Recovery from this compound treatment occurred as early as 5 minutes after removal of the compound, with complete microtubule arrays found within 22 hours after drug removal .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is known that this compound is moderately toxic to mammals . It is considered to be an acetyl cholinesterase inhibitor, which can lead to a variety of neurological effects
Preparation Methods
Synthetic Routes and Reaction Conditions: Amiprofos-methyl is synthesized through a multi-step chemical process. The synthesis involves the reaction of O-methyl O-(2-nitro-p-tolyl) phosphoramidothioate with isopropylamine. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The process is optimized to maximize efficiency and minimize waste. The final product is then purified and formulated for agricultural use .
Chemical Reactions Analysis
Types of Reactions: Amiprofos-methyl undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: In the presence of water, this compound can hydrolyze to form its corresponding phosphoric acid derivative.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Substitution: this compound can undergo nucleophilic substitution reactions, where the isopropylamine group is replaced by other nucleophiles.
Major Products Formed: The major products formed from these reactions include phosphoric acid derivatives, oxidized metabolites, and substituted phosphoramidothioates .
Scientific Research Applications
Amiprofos-methyl has a wide range of applications in scientific research:
Chemistry: It is used as a reference material in chromatography and other analytical techniques.
Biology: The compound is employed in studies related to microtubule dynamics and cell division in plants.
Medicine: Research has explored its potential effects on mammalian cells, although its primary use remains in plant biology.
Industry: this compound is used in the development of herbicide-resistant crops through genetic engineering
Comparison with Similar Compounds
Trifluralin: Another herbicide that inhibits microtubule polymerization but differs in its chemical structure and spectrum of activity.
Oryzalin: Similar to amiprofos-methyl in its mode of action but used in different crop types.
Pendimethalin: Also inhibits microtubule formation but has a broader application range in various crops
Uniqueness: this compound is unique in its high specificity for plant microtubules, making it highly effective in controlling weed growth without significantly affecting non-target organisms. Its reversible action on microtubules also allows for detailed studies on cell division dynamics in plants .
Properties
IUPAC Name |
N-[methoxy-(4-methyl-2-nitrophenoxy)phosphinothioyl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N2O4PS/c1-8(2)12-18(19,16-4)17-11-6-5-9(3)7-10(11)13(14)15/h5-8H,1-4H3,(H,12,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEWQRWLIDWRMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OP(=S)(NC(C)C)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N2O4PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041600 | |
Record name | Amiprofos-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36001-88-4 | |
Record name | Amiprophos-methyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36001-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amiprofos-methyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036001884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amiprofos-methyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=313446 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Amiprofos-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-methyl O-(4-methyl-2-nitrophenyl) isopropylthiophosphoramidate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.013 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMIPROFOS-METHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D130E8V1ON | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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